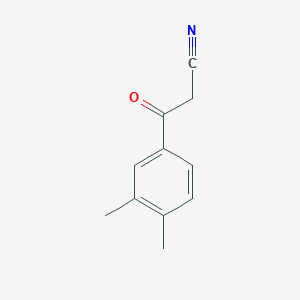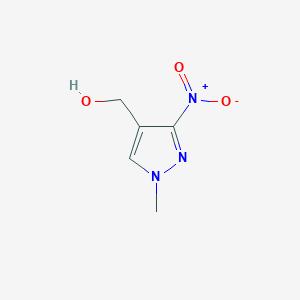
2-Bromo-4-iodo-1-methylbenzene
Übersicht
Beschreibung
2-Bromo-4-iodo-1-methylbenzene (BIMB) is an organic compound with a wide range of applications in scientific research. BIMB is a halogenated aromatic compound with a unique structure, which makes it an attractive target for a variety of research applications. BIMB has been used in various scientific studies, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Physical Properties
- The thermochemistry of halogen-substituted methylbenzenes, including compounds similar to 2-bromo-4-iodo-1-methylbenzene, has been studied using vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies, which utilize quantum-chemical methods, are crucial for understanding the thermodynamic properties and stability of these compounds (Verevkin et al., 2015).
Synthetic Applications
- This compound is used as an intermediate in various synthetic processes. For instance, it has been used in the ring-opening of epoxides to produce vicinal iodo alcohols and bromo alcohols (Niknam & Nasehi, 2002).
- It serves as a precursor in the synthesis of complex halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating its versatility in organic chemistry (Bovonsombat & Mcnelis, 1993).
Antimicrobial Studies
- Derivatives of this compound, such as 2,4-dihalogenofluorobenzenes, have been synthesized and tested for their antimicrobial and antifungal activities. These studies are important for developing new pharmaceutical agents with potential applications in treating bacterial and fungal infections (Katırcıoğlu et al., 2007).
Photochemical Studies
- The photoinduced reactions of halothiophenes, including compounds like this compound, have been investigated for understanding their behavior under light exposure. Such studies are significant in the field of photochemistry and can lead to the development of new photo-responsive materials (Latterini et al., 2001).
Catalysis and Chemical Transformations
- The compound has been used in liquid-phase oxidation reactions catalyzed by a cobalt-copper-bromide system. These reactions are important for the industrial synthesis of various organic compounds (Okada & Kamiya, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-iodo-1-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to its delocalized pi electrons, which makes it an ideal target for electrophilic aromatic substitution .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
2-bromo-4-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAKTDEUFLKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615864 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26670-89-3 | |
| Record name | 2-Bromo-4-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-iodo-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)





![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
